Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate
Description
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Properties
Molecular Formula |
C16H23IN2O4Si |
|---|---|
Molecular Weight |
462.35 g/mol |
IUPAC Name |
methyl 3-iodo-6-methoxy-1-(2-trimethylsilylethoxymethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C16H23IN2O4Si/c1-21-14-9-13-11(8-12(14)16(20)22-2)15(17)18-19(13)10-23-6-7-24(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
HPJJPKJSFHNNKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(N=C2I)COCC[Si](C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Iodination: Introduction of the iodine atom at the 3-position of the indazole ring.
Methoxylation: Addition of a methoxy group at the 6-position.
Esterification: Formation of the carboxylate ester group.
Protection/Deprotection: Use of trimethylsilyl groups to protect reactive sites during intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-6-methoxy-1-methyl-1H-indazole: Shares the indazole core structure but lacks the ester and trimethylsilyl groups.
6-Methoxy-1H-indazole-3-carboxylate: Similar ester functionality but without the iodine and trimethylsilyl groups.
Uniqueness
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trimethylsilyl group, in particular, distinguishes it from other indazole derivatives, enhancing its stability and making it a valuable compound for research and industrial applications.
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